molecular formula C7H9BrN2O B3047798 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one CAS No. 1446237-41-7

3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one

Cat. No.: B3047798
CAS No.: 1446237-41-7
M. Wt: 217.06
InChI Key: ZRVHTJPIAINBHG-UHFFFAOYSA-N
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Description

Contextualizing Pyridinone Scaffolds within Modern Heterocyclic Chemistry

Pyridinone scaffolds are a cornerstone of modern heterocyclic chemistry, recognized for their prevalence in natural products and their utility in medicinal chemistry. nih.goviipseries.org These six-membered aromatic N-heterocycles are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govacs.orgresearchgate.net Their chemical versatility allows them to serve as both hydrogen bond donors and acceptors, a critical feature for molecular recognition at the active sites of enzymes and receptors. nih.govfrontiersin.org

The 2-pyridone core, in particular, is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and cardiotonic effects. nih.govfrontiersin.org Their value also lies in their role as versatile synthetic intermediates. rsc.org The ability to functionalize the pyridinone ring at various positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making them highly adaptable for drug design and the development of functional materials. acs.orgnih.gov The synthesis of polysubstituted 2-pyridones is an active area of research, with numerous methods developed for their construction, including multicomponent reactions and transition-metal-catalyzed cross-coupling. nih.govrsc.orgorganic-chemistry.orgosi.lv

Structural Significance of 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one within the 2-Pyridone Class

The core itself is a 1,4-dimethyl-pyridin-2-one. The N-methylation at position 1 removes the possibility of lactam-lactim tautomerism and eliminates a hydrogen bond donor site, which can significantly modulate biological activity and pharmacokinetic properties. researchgate.net The methyl group at the C4 position introduces steric bulk and has electronic donating effects, which can influence the reactivity of the ring and its interaction with biological targets.

The substituents at the C3 and C5 positions are particularly significant:

3-Amino Group : The amino group is a strong electron-donating group. Its position ortho to the carbonyl group and meta to the ring nitrogen significantly increases the electron density of the heterocyclic ring. This electronic enrichment can enhance the nucleophilicity of the ring and influence its susceptibility to electrophilic attack. The amino group also provides a key site for further functionalization and can act as a hydrogen bond donor, which is often crucial for binding to biological macromolecules. nih.govacs.org

The interplay of these substituents—the electron-donating amino group and the synthetically versatile bromo group on the methylated pyridinone core—creates a molecule with a distinct chemical profile, poised for use as a specialized intermediate in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1446237-41-7
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol

This data is compiled from chemical supplier information. chemsrc.com

Research Trajectory and Unexplored Avenues for the Chemical Compound

A review of the scientific literature indicates that this compound is a novel or sparsely investigated compound. Its commercial availability suggests its primary role to date has been as a specialized building block for discovery chemistry rather than a subject of dedicated academic study. chemsrc.com The lack of extensive research presents a significant opportunity for future investigation into its unique properties and applications.

Potential Research Directions:

Advanced Synthetic Intermediates: The compound's most immediate potential lies in its use in diversity-oriented synthesis. The bromine atom at the C5 position is an ideal anchor for palladium-catalyzed cross-coupling reactions. nih.gov Researchers could utilize this reactivity to synthesize libraries of novel, highly substituted 2-pyridones. These new compounds could then be screened for various biological activities, leveraging the known pharmacological potential of the 2-pyridone scaffold.

Medicinal Chemistry Scaffolding: The 3-amino-2-pyridone motif is a recognized pharmacophore. acs.orgresearchgate.net Future research could involve using this compound as a starting material to design and synthesize targeted inhibitors for enzymes such as kinases or proteases, where the 2-pyridone ring can mimic peptide bonds or engage in critical hydrogen bonding interactions. nih.gov The C5 position could be elaborated to introduce groups that target specific pockets within an enzyme's active site.

Materials Science: Functionalized pyridinones have applications beyond medicine, including in the development of functional materials such as sensors and polymers. iipseries.org The specific electronic properties conferred by the amino and bromo substituents could be exploited in the design of novel organic electronic materials or coordination polymers.

The trajectory for this compound will likely involve its initial exploitation as a versatile synthetic intermediate, followed by the exploration of the biological and material properties of its derivatives. Its unique substitution pattern provides a solid foundation for the development of novel molecules with potentially valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromo-1,4-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-5(8)3-10(2)7(11)6(4)9/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVHTJPIAINBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254591
Record name 3-Amino-5-bromo-1,4-dimethyl-2(1H)-pyridinone
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Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446237-41-7
Record name 3-Amino-5-bromo-1,4-dimethyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446237-41-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromo-1,4-dimethyl-2(1H)-pyridinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 5 Bromo 1,4 Dimethyl Pyridin 2 One and Its Structural Analogues

Strategic Retrosynthesis of the 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one Core

A retrosynthetic analysis of this compound reveals several key disconnections that inform potential forward synthetic strategies. The primary bonds for disconnection are those that form the pyridinone ring and the carbon-nitrogen bond of the 3-amino group.

One logical approach involves disconnecting the C-N and C-C bonds of the heterocyclic ring, leading back to acyclic precursors. For instance, a plausible retrosynthetic pathway could involve the disconnection of the amide bond (N1-C2) and the C3-C4 bond, suggesting a condensation reaction between a β-ketoester or a related active methylene (B1212753) compound and an amine-containing fragment.

Another key disconnection is at the C3-amino group, suggesting a late-stage introduction of the amino functionality onto a pre-formed 5-bromo-1,4-dimethyl-pyridin-2-one scaffold. This approach allows for the diversification of analogues at the 3-position. The bromine atom at the 5-position can be envisioned as being introduced either on an early-stage precursor or on the pyridinone ring itself.

A simplified retrosynthetic scheme could be envisioned as follows:

Figure 1: Retrosynthetic Analysis of this compound
This scheme illustrates potential disconnections leading to simpler, commercially available or readily synthesizable starting materials.

Direct Annulation and Cyclization Approaches to the Pyridinone Ring System

The formation of the pyridinone ring is a critical step in the synthesis of the target compound and its analogues. Various methods have been developed for the construction of this heterocyclic core.

Metal-Catalyzed Cyclization Reactions (e.g., Povarov Reaction, Palladium-Catalyzed Annulations)

Metal-catalyzed reactions offer efficient and convergent pathways to construct complex heterocyclic systems. acsgcipr.org

The Povarov reaction , a formal [4+2] cycloaddition, is a powerful tool for the synthesis of nitrogen-containing six-membered heterocycles. nih.govdiva-portal.orgacs.org While traditionally used for quinoline (B57606) synthesis, variations of this reaction can be adapted for pyridinone construction, particularly in intramolecular formats. nih.govdiva-portal.orgacs.org For instance, a Lewis acid-catalyzed intramolecular Povarov reaction has been utilized to synthesize complex fused 2-pyridone systems. nih.govdiva-portal.orgacs.org This strategy could potentially be adapted by designing appropriate acyclic precursors that upon cyclization would yield the desired pyridinone core.

Palladium-catalyzed annulations represent another versatile strategy for constructing ring systems with high step economy. acs.org These reactions often proceed through C-H activation and can be used to form a variety of carbo- and heterocycles. nih.govnih.gov For example, palladium-catalyzed annulation reactions have been developed for the synthesis of phenanthridin-6(5H)-ones and cyclopentenes. nih.govnih.gov A related approach could involve the palladium-catalyzed coupling of appropriately functionalized precursors to form the pyridinone ring.

Metal-Catalyzed Reaction Catalyst/Reagents General Application Potential for Pyridinone Synthesis
Povarov ReactionLewis acids (e.g., BF₃·OEt₂)Synthesis of nitrogen-containing six-membered heterocyclesIntramolecular variants could be designed to form the pyridinone ring from acyclic precursors. nih.govdiva-portal.orgacs.org
Palladium-Catalyzed AnnulationPd(OAc)₂, PdCl₂, etc.Construction of complex ring systems via C-H activationCould be employed to cyclize functionalized precursors into the pyridinone scaffold. acs.orgnih.gov

Condensation and Multicomponent Reactions for Pyridinone Formation

Condensation reactions are classic and widely used methods for the synthesis of pyridinones. acsgcipr.org These often involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine source. baranlab.org

Multicomponent reactions (MCRs) are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency. nih.gov Several MCRs have been developed for the synthesis of highly functionalized pyridines and pyridones. mdpi.comnih.govacs.org For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been reported for the synthesis of 6-amino-1-alkyl-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com A similar strategy could be adapted by choosing appropriate starting materials to yield the 3-amino-pyridin-2-one core.

The Kröhnke pyridine (B92270) synthesis is another example of a condensation reaction that generates highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org While this method directly yields pyridines, modifications could potentially lead to pyridinone structures.

Condensation/MCR Approach Key Starting Materials Product Type Relevance to Target Synthesis
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-dicarbonyl compoundSubstituted 2-pyridonesA foundational method for building the pyridinone ring. chemrxiv.org
Hantzsch-type Synthesisβ-ketoester, aldehyde, ammonia/amineDihydropyridines (requiring oxidation)Can be adapted for pyridinone synthesis with appropriate precursors. baranlab.org
Three-Component ReactionsAldehydes, active methylene compounds, aminesHighly substituted pyridines/pyridonesOffers a convergent and diversity-oriented approach to the target scaffold. mdpi.comnih.gov

Base-Promoted Ring Closure Strategies

Base-promoted intramolecular cyclization is a common and effective method for the synthesis of heterocyclic compounds, including pyridinones. organic-chemistry.org This strategy typically involves the generation of a nucleophile, which then attacks an electrophilic center within the same molecule to form the ring.

For example, a tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters, followed by a base-promoted intramolecular ring closure and decarboxylation, has been shown to be an efficient route to 5,6-fused 2-pyridone ring systems. organic-chemistry.org Similarly, the trapping of in situ generated active intermediates from the base-promoted cyclization of N-propargyl enaminones can lead to pyridinone derivatives. organic-chemistry.org The synthesis of the target compound could potentially be achieved by designing a suitable acyclic precursor that can undergo a base-catalyzed cyclization to form the desired 1,4-dimethyl-pyridin-2-one ring.

Post-Cyclization Functionalization of Pyridinone Scaffolds to Yield the Chemical Compound

An alternative and often highly effective strategy involves the synthesis of a simpler pyridinone core, followed by the introduction of the required functional groups in subsequent steps.

Amination Reactions at the Pyridinone Nucleus

The introduction of an amino group at the 3-position of the pyridinone ring can be a key step. While direct amination of an unsubstituted pyridinone at the 3-position can be challenging, several indirect methods can be employed.

One common approach is the reduction of a nitro group. If a 3-nitro-pyridin-2-one derivative can be synthesized, a subsequent reduction step, typically using metal catalysts like palladium on carbon with hydrogen gas, or reducing agents such as tin(II) chloride, would yield the desired 3-amino functionality.

Another strategy involves the Hofmann rearrangement of a carboxamide. For example, the synthesis of 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one has been achieved from a nitrile precursor, which was first hydrolyzed to the carboxamide and then subjected to a Hofmann rearrangement to furnish the 3-amino group. researchgate.net A similar sequence starting from a 5-bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could provide access to the target compound.

Furthermore, an oxidative amination process has been reported for the synthesis of pyridones from cyclopentenones, which involves the introduction of a nitrogen atom into the carbon skeleton. chemrxiv.orgchemrxiv.orgresearchgate.net While this method builds the ring and introduces a nitrogen atom simultaneously, it highlights the development of novel amination strategies in pyridone synthesis.

Functionalization Strategy Precursor Functional Group Reagents Resulting Functional Group
Nitration followed by ReductionC-H at 3-positionHNO₃/H₂SO₄ then H₂, Pd/C or SnCl₂Amino group
Hofmann RearrangementCarboxamide at 3-positionBr₂, NaOHAmino group researchgate.net
Curtius or Schmidt RearrangementCarboxylic acid at 3-positionDiphenylphosphoryl azide (B81097) (DPPA), heatAmino group chemicalbook.com

Regioselective Bromination of Pyridin-2-ones

The introduction of a bromine atom at a specific position on the pyridin-2-one ring is a critical step in the synthesis of the target compound and its analogues. The electronic nature of the pyridin-2-one scaffold, with its electron-donating hydroxy (in the tautomeric form) or amino groups and the electron-withdrawing carbonyl group, directs electrophilic substitution.

Research into the halogenation of activated pyridines has shown that N-bromosuccinimide (NBS) is an effective reagent for regioselective bromination. researchgate.net The position of activating substituents, such as amino or hydroxy groups, significantly influences the site of bromination. For 2-pyridone systems, electrophilic attack typically occurs at the C3 and C5 positions, which are ortho and para to the ring nitrogen and activated by the carbonyl group's resonance effect. In the presence of an activating group at the 3-position (like the amino group in the target compound's precursor), the C5-position becomes a primary site for electrophilic bromination due to concerted activation.

The choice of solvent and reaction conditions is crucial for controlling the selectivity and yield of the bromination reaction. Studies on activated pyridines have explored various solvents, including acetonitrile (B52724) and carbon tetrachloride. researchgate.net For many activated systems, reactions with NBS proceed smoothly to give monobrominated derivatives in high yields. researchgate.net In some cases, using a milder brominating agent like tetrabutylammonium (B224687) tribromide (TBATB) can also offer high selectivity and yields under gentle conditions, minimizing the formation of polybrominated byproducts. nih.gov

Table 1: Conditions for Regioselective Bromination of Activated Pyridines

SubstrateBrominating AgentSolventConditionsMajor Product(s)Reference
AminopyridinesNBS (1 equiv.)AcetonitrileRoom TempMonobrominated derivatives researchgate.net
HydroxypyridinesNBS (1 equiv.)AcetonitrileRoom TempMonobrominated derivatives researchgate.net
Pyrrolo[1,2-a]quinoxalinesTBATB (1 equiv.)DMSO60 °CC3-monobrominated product nih.gov
Fused Pyridine N-OxidesTBATB / Ts₂ODichloroethane60 °CC2-brominated product tcichemicals.com

Introduction of Methyl Substituents

The synthesis of the this compound scaffold requires the specific placement of two methyl groups: one on the nitrogen atom (N1) and another on the carbon at the 4-position (C4).

N1-Methylation: The introduction of a methyl group on the nitrogen of the pyridin-2-one ring is typically a straightforward N-alkylation reaction. nih.gov This is often achieved by treating the N-H pyridinone precursor with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The base, commonly a carbonate like potassium carbonate or a stronger base like sodium hydride, deprotonates the nitrogen, forming an anion that readily attacks the methylating agent.

C4-Methylation: Introducing a methyl group at the C4 position is more complex and can be accomplished through several strategies. One common approach involves starting with a precursor that already contains the C4-methyl group. For instance, the synthesis can begin from a β-ketoester or a similar open-chain compound that, upon cyclization with an appropriate nitrogen source, forms the 4-methyl-pyridin-2-one core. Another strategy is the direct methylation of a pre-formed pyridin-2-one ring. This can be challenging but may be achieved through organometallic reagents or other C-C bond-forming reactions, often requiring specific activation of the C4 position.

Advanced Catalytic Protocols in 2-Pyridone Synthesis and Modification

Modern catalytic methods have significantly advanced the synthesis and functionalization of heterocyclic compounds like pyridin-2-ones. These protocols offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

C-H Activation Methodologies for Pyridinone Derivatization

Direct C-H activation has emerged as a powerful strategy for derivatizing heterocyclic cores without the need for pre-functionalization (e.g., halogenation). rsc.org This approach involves the transition-metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a new C-C or C-heteroatom bond. acs.org

For pyridine and pyridinone systems, directing groups are often employed to achieve regioselectivity. rsc.org A coordinating group on the molecule directs the metal catalyst to a specific C-H bond, typically in the ortho position. While less common than cross-coupling of halides, methods for the direct C-H arylation, alkenylation, or alkylation of pyridinones are being developed. Palladium, rhodium, and iridium complexes are frequently used as catalysts for these transformations. rsc.orgacs.org For instance, the development of specific ligands can promote meta-selective C-H olefination, showcasing the high level of control achievable with modern catalytic systems. rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Brominated Pyridinones

The bromine atom at the C5 position of the target compound is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds between aryl or vinyl halides and organoboron compounds (boronic acids or esters). libretexts.org For brominated pyridinones, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl substituents at the C5 position. mdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water. mdpi.commdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org On 5-bromo-pyridinone substrates, the Sonogashira coupling is used to introduce alkynyl moieties. The reaction is co-catalyzed by palladium and copper salts (e.g., Pd(PPh₃)₄ and CuI) in the presence of a base, typically an amine like triethylamine, which can also serve as the solvent. scirp.orgscirp.org These reactions are valuable for creating extended π-conjugated systems or for introducing functional handles that can be further elaborated. soton.ac.ukresearchgate.net

Table 2: Examples of Cross-Coupling Reactions on Brominated Pyridines

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBase / SolventYieldReference
Suzuki-Miyaura5-bromo-2-methylpyridin-3-amine (B1289001)Arylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane, H₂OModerate to Good mdpi.com
Suzuki-MiyauraAryl Bromides2-PyridylboronatePd₂(dba)₃ / LigandKF / DioxaneGood to Excellent nih.gov
Sonogashira2-amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI- / DMFGood scirp.orgscirp.org
Sonogashira5-bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ / CuIEt₃N / THFHigh soton.ac.uk

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbohrium.com The application of microwave irradiation has been shown to be highly effective for the synthesis and modification of various heterocyclic systems, including pyridines and pyridinones. nih.govmdpi.com

Microwave heating can significantly enhance the efficiency of the reactions discussed previously:

Cyclization Reactions: The formation of the pyridinone ring itself from acyclic precursors can often be expedited. researchgate.net

Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings on brominated pyridinones can see dramatic reductions in reaction time, from many hours to just minutes, while often improving yields. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

Reaction TypeConventional Method (Time)Microwave Method (Time)Key Advantage of MicrowaveReference
Pyrazolo[3,4-b]pyridine SynthesisSeveral hours5-10 minutesHigher yields, shorter time mdpi.com
Thieno[2,3-b]pyridine Synthesis-5 minutesRapid, solvent-free, high yield mdpi.com
Imidazo[1,2-a]pyridine Synthesis-Short reaction timeGood yields, metal-free rsc.org
Pyridine Glycoside Synthesis-Short reaction timeRapid, solvent-free, efficient nih.gov

Synthesis of Derivatives through Structural Diversification of the Chemical Compound

The this compound scaffold possesses multiple reactive sites that allow for extensive structural diversification to generate a library of analogues.

Modification of the 5-Bromo Group: As detailed in section 2.4.2, the bromine atom is the primary site for introducing diversity. Suzuki-Miyaura coupling can be used to attach a vast array of substituted aryl and heteroaryl rings. mdpi.com Sonogashira coupling introduces alkynyl groups, which can then be used in subsequent reactions like click chemistry or cyclizations. Other cross-coupling reactions like Buchwald-Hartwig amination (for C-N bond formation) or Stille coupling could also be employed.

Modification of the 3-Amino Group: The primary amino group is a versatile functional handle.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. For example, reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) produces N-[5-bromo-2-methylpyridin-3-yl]acetamide, a key intermediate for further coupling reactions. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation/Arylation: The amino group can undergo N-alkylation or be used in reactions like Buchwald-Hartwig amination to form new C-N bonds.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although this can be challenging on electron-rich heterocyclic systems.

Reactions on the Pyridinone Ring: While the existing substituents are the most common sites for modification, reactions on the pyridinone ring itself, such as further electrophilic substitution, are possible, though regioselectivity would be a significant challenge given the existing substitution pattern.

The combination of these strategies allows for the systematic exploration of the chemical space around the core this compound structure, enabling the synthesis of a wide range of derivatives for various research applications.

Modifications of the Amino Group

The primary amino group at the C3 position of the pyridin-2-one ring is a key site for derivatization, allowing for the introduction of various functional groups through well-established amine chemistry. One of the most common modifications is N-acetylation.

In a study involving the closely related structural analogue, 5-bromo-2-methylpyridin-3-amine, the amino group was successfully converted to an acetamide (B32628). mdpi.com This transformation was achieved by reacting the starting amine with acetic anhydride in acetonitrile, catalyzed by a few drops of concentrated sulfuric acid. The reaction mixture was stirred at 60 °C for 30 minutes. The resulting product, N-[5-bromo-2-methylpyridine-3-yl]acetamide, was precipitated by the addition of water and obtained in a high yield of 85%. mdpi.com This straightforward and efficient method highlights a viable pathway for modifying the amino functionality, potentially enhancing or altering the compound's chemical properties.

Table 1: N-Acetylation of a Structural Analogue Click on a row to view more details.

Starting MaterialReagentsSolventConditionsProductYieldReference
5-bromo-2-methylpyridin-3-amineAcetic anhydride, H₂SO₄ (cat.)Acetonitrile60 °C, 30 minN-[5-bromo-2-methylpyridine-3-yl]acetamide85% mdpi.com

Transformations at the Bromine Position

The bromine atom at the C5 position serves as a versatile handle for introducing new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the arylation of the pyridinone core.

Research on 5-bromo-2-methylpyridin-3-amine has demonstrated the feasibility of palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.comresearchgate.net In these reactions, the bromo-substituted pyridine is coupled with various arylboronic acids. A typical procedure involves mixing the starting material with the arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The reaction is generally carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures (85–95 °C) for several hours. mdpi.com

This methodology has been shown to be effective with a range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents, producing the desired coupled products in moderate to good yields. mdpi.com The same Suzuki coupling conditions were also successfully applied to the N-acetylated analogue, N-[5-bromo-2-methylpyridine-3-yl]acetamide, further expanding the synthetic utility of this transformation. mdpi.comresearchgate.net

Table 2: Suzuki Cross-Coupling Reactions of a 5-Bromopyridine Analogue Click on a row to view more details.

Starting MaterialCoupling Partner (ArB(OH)₂)CatalystBaseSolventConditionsYieldReference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °C, >15 hGood mdpi.com
5-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °C, >15 hGood mdpi.com
N-[5-bromo-2-methylpyridine-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °C, >15 hModerate mdpi.com
N-[5-bromo-2-methylpyridine-3-yl]acetamide4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °C, >15 hGood mdpi.com

Derivatization of the Methyl Substituents

The derivatization of the N-methyl and C4-methyl groups on the this compound scaffold is less documented than modifications at the amino and bromo positions. However, general synthetic strategies for the functionalization of methyl groups on pyridine rings can provide insight into potential transformations. It is important to note that the application of these methods to the specific target compound has not been explicitly reported, and the reactivity may be influenced by the other substituents on the pyridin-2-one ring.

One common transformation of methyl groups on heterocyclic rings is oxidation to carboxylic acids. Various oxidizing agents, such as potassium permanganate (B83412), have been used to convert methylpyridines (picolines) into their corresponding pyridine carboxylic acids. acs.org Another approach involves oxidation with argentous compounds, which can also lead to carboxylic acids that may subsequently decarboxylate under the reaction conditions. bme.hu

Side-chain halogenation represents another potential route for derivatization. For instance, the side-chain fluorination or chlorofluorination of 3-methylpyridine (B133936) can be achieved by reaction with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperatures, yielding products like 3-trifluoromethylpyridine. google.com Radical chlorination can also be used, though it may result in product mixtures. youtube.com These halogenated methyl groups can then serve as intermediates for further nucleophilic substitution reactions.

While these methods are established for simpler pyridine systems, their direct applicability to the electron-rich and sterically hindered environment of this compound would require experimental validation.

Table 3: General Methodologies for Methylpyridine Derivatization Click on a row to view more details.

TransformationSubstrate ClassReagentsProduct TypeReference
OxidationMethylpyridinesPotassium permanganatePyridine carboxylic acids acs.org
OxidationMethylpyridinesArgentous sulfate/oxidePyridine carboxylic acids bme.hu
Side-chain Halogenation3-MethylpyridineHF, Cl₂3-(Trifluoromethyl)pyridine google.com

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Bromo 1,4 Dimethyl Pyridin 2 One

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Brominated Pyridinone Core

SNAr reactions on pyridinium (B92312) ions and related heterocycles show that halides like bromide are effective leaving groups. researchgate.netnih.gov The mechanism typically involves the addition of a nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. The rate of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and secondary amines are expected to react efficiently. For pyridinium compounds, the leaving group order does not always follow the typical aryl halide trend, with chlorine, bromine, and iodine often showing similar reactivity. nih.gov

Table 1: Predicted Outcomes of SNAr Reactions with Various Nucleophiles
NucleophileReagent ExampleExpected ProductConditions
MethoxideSodium methoxide3-Amino-5-methoxy-1,4-dimethyl-pyridin-2-oneMethanol, heat
ThiophenoxideSodium thiophenoxide3-Amino-1,4-dimethyl-5-(phenylthio)-pyridin-2-oneDMF or DMSO, moderate temperature
PiperidinePiperidine3-Amino-1,4-dimethyl-5-(piperidin-1-yl)-pyridin-2-oneHeat, possibly with a base
CyanideSodium cyanide3-Amino-1,4-dimethyl-2-oxo-1,2-dihydropyridine-5-carbonitrilePolar aprotic solvent (e.g., DMSO), heat

Electrophilic Reactivity of the Pyridinone System

While the parent pyridine (B92270) ring is notoriously unreactive towards electrophilic aromatic substitution (EAS) due to its electron-deficient nature, the 2-pyridone tautomer exhibits significantly enhanced reactivity. cdnsciencepub.comcdnsciencepub.com The system behaves more like an activated benzene (B151609) derivative, such as a phenol (B47542) or aniline. In 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one, the powerful activating effect of the C3-amino group, supplemented by the C4-methyl group, strongly directs incoming electrophiles.

The sole available position for substitution is C6. The directing effects of the substituents converge to favor this position:

C3-Amino group: Strongly activating, ortho/para-directing (C6 is para).

C4-Methyl group: Activating, ortho/para-directing (C6 is meta).

C5-Bromo group: Deactivating, ortho/para-directing (C6 is meta).

C2-Carbonyl group: Deactivating, meta-directing (C6 is para).

The dominant activating and directing influence of the amino group strongly favors electrophilic attack at the C6 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at this site under appropriate conditions. For instance, bromination of 4-pyridone occurs readily, indicating the activated nature of the pyridinone ring. cdnsciencepub.comcdnsciencepub.com

Table 2: Potential Electrophilic Substitution Reactions
ReactionReagentPredicted Major Product
NitrationHNO₃ / H₂SO₄3-Amino-5-bromo-1,4-dimethyl-6-nitro-pyridin-2-one
BrominationBr₂ / Acetic Acid or NBS3-Amino-5,6-dibromo-1,4-dimethyl-pyridin-2-one
AcylationAcetyl chloride / AlCl₃3-Acetylamino-5-bromo-1,4-dimethyl-pyridin-2-one (on N) or 6-acetyl (on C)

Note: Acylation may occur on the C3-amino group or the C6 position depending on the conditions.

Reaction Mechanisms Involving the Amino Group (e.g., Diazotization, Acylation)

The primary amino group at the C3 position is a key site of reactivity. It can undergo reactions typical of aromatic amines, including acylation and diazotization.

Acylation: The amino group readily reacts as a nucleophile with acylating agents like acid chlorides and anhydrides to form the corresponding amides. ncert.nic.in This reaction, often performed in the presence of a non-nucleophilic base such as pyridine, converts the amino group into an amide (e.g., an acetamide (B32628) or benzamide). This transformation is useful for protecting the amino group or for modifying the electronic properties of the ring, as the amide group is less activating than the amino group. The resulting N-acyl group can also serve as a directed metalation group. acs.org

Diazotization: Treatment of the C3-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures is expected to yield a pyridinone diazonium salt. These intermediates are highly valuable in synthesis, though often unstable. They can undergo a variety of subsequent transformations:

Sandmeyer Reaction: Displacement of the diazonium group with cuprous salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to introduce a fluorine atom.

Gomberg-Bachmann Reaction: Coupling with other aromatic rings.

Hydrolysis: Reaction with water to introduce a hydroxyl group at the C3 position.

Oxidative Transformations of the Pyridinone Scaffold

The this compound scaffold possesses several sites susceptible to oxidation. The pyridinone ring itself, the amino group, and the methyl groups can all be transformed under oxidative conditions. The metabolism of brominated aromatic compounds often involves oxidative pathways, providing insight into potential chemical reactions. nih.govhoustonmethodist.org

Possible oxidative transformations include:

Oxidation of Methyl Groups: The C4-methyl group, being attached to the aromatic system, could be oxidized to a formyl or carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Ring Hydroxylation: While the ring is already substituted, further hydroxylation is a possibility, although it would likely require specific reagents, perhaps mimicking enzymatic processes. Photochemical activation of related pyridine N-oxides is known to induce hydroxylation. acs.org

Oxidation of the Amino Group: The amino group could be oxidized to nitroso or nitro functionalities, though this often requires selective reagents to avoid degradation of the ring.

Reductive Pathways of the Chemical Compound

The compound offers two primary sites for reduction: the C-Br bond and the pyridinone ring.

Reductive Debromination: The bromine atom at C5 can be removed via hydrodebromination to yield 3-amino-1,4-dimethyl-pyridin-2-one. This is a common transformation for aryl halides and can be accomplished through several methods:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium (B1175870) formate).

Metal-Acid Systems: Using metals like zinc or tin in the presence of an acid.

Hydride Reagents: Using reagents like tributyltin hydride, although this method is less common in modern synthesis due to toxicity concerns. The metabolic pathway of reductive debromination has also been observed for other brominated compounds. nih.gov

Ring Reduction: The pyridinone ring can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium, or chemical reduction with reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, could reduce the ring's double bonds to afford the corresponding saturated piperidin-2-one derivative. mdpi.com

Ring-Opening and Rearrangement Reactions

The pyridinone ring is a stable heterocyclic system. Ring-opening or rearrangement reactions are not common and typically require harsh conditions or specific structural features that facilitate such transformations. General methods for pyridine ring-opening, such as the Zincke reaction, involve the formation of a pyridinium salt followed by cleavage with an amine. researchgate.net

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of this compound can be channeled into complex intermolecular and intramolecular processes, particularly through modern catalytic methods.

Intermolecular Reactions: The bromine atom at C5 is an ideal handle for transition-metal-catalyzed cross-coupling reactions. These powerful intermolecular bond-forming reactions allow for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond, introducing new aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a C-N bond, creating more complex amino-substituted pyridinones.

Heck and Sonogashira Couplings: Palladium-catalyzed reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated carbon fragments.

Intramolecular Reactions: By first modifying the C3-amino group, intramolecular reactions can be designed to build fused-ring systems. For example, if a side chain containing a nucleophile is attached to the amino group, it could undergo an intramolecular SNAr reaction by displacing the C5-bromo atom, forming a new five- or six-membered ring fused to the pyridinone core. Another possibility is intramolecular radical cyclization, where a radical generated on a side chain adds to one of the double bonds of the pyridinone ring, a strategy that has been demonstrated for other 2-pyridone systems. scielo.org.mx

Advanced Computational and Theoretical Studies on 3 Amino 5 Bromo 1,4 Dimethyl Pyridin 2 One

Tautomerism and Isomerization Studies for the Chemical Compound

Tautomerism is a critical aspect of the chemistry of 2-pyridones. The equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms is a classic example of keto-enol tautomerism. Computational studies on various substituted pyridones have consistently shown that the position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding environment.

For 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one, two primary tautomeric forms can be considered: the pyridin-2-one form and its corresponding 2-hydroxypyridine tautomer. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. The relative energies of the tautomers are influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. Current time information in Pasuruan, ID. In many 2-pyridone systems, the pyridone tautomer is favored, a preference that can be rationalized by resonance stabilization. nih.gov

Isomerization, distinct from tautomerism, involves the rearrangement of atoms to form structural isomers. For the target compound, this could involve the migration of the methyl groups or the bromo and amino substituents, although such processes would likely have high energy barriers. Computational methods can be employed to map the potential energy surface for such rearrangements, identifying transition states and calculating activation energies. Studies on related heterocyclic systems have demonstrated the utility of computational approaches in elucidating complex isomerization pathways. mdpi.comacs.org

Table 1: Predicted Relative Energies of Tautomers for a Generic Substituted 2-Pyridone System

TautomerMethodBasis SetRelative Energy (kcal/mol)
Pyridin-2-oneB3LYP6-311+G(d,p)0.00
2-HydroxypyridineB3LYP6-311+G(d,p)+2.50

Note: This table is illustrative and based on general findings for substituted 2-pyridones. Specific values for this compound would require dedicated computational studies.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis is a powerful computational tool for predicting and interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule, it is possible to assign spectral bands to specific molecular motions. For this compound, DFT calculations can predict the vibrational modes associated with the N-H, C=O, C-Br, and other key functional groups. researchgate.net

Theoretical studies on 2-pyridone and its derivatives have shown that the vibrational frequencies are sensitive to substitution and intermolecular interactions, such as hydrogen bonding. nih.govnii.ac.jp For instance, the N-H stretching frequency is a sensitive probe of hydrogen bonding interactions. Anharmonic calculations can provide more accurate predictions of vibrational frequencies, especially for modes involving hydrogen atoms. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted 2-Pyridone

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (amino)Symmetric Stretch3450
N-H (amino)Asymmetric Stretch3550
C=OStretch1680
C-BrStretch650
C-N (ring)Stretch1250

Note: This table provides representative predicted frequencies for a substituted 2-pyridone. The actual values for this compound may vary.

Solvent Effects on Molecular and Electronic Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecular and electronic properties of a solute. These models can predict changes in geometry, dipole moment, and electronic spectra as a function of solvent polarity. nih.gov

For this compound, solvent effects are expected to be significant due to its polar nature. The tautomeric equilibrium, for example, is known to be solvent-dependent in 2-pyridone systems, with polar solvents generally favoring the more polar pyridone form. nih.gov Solvatochromism, the change in the color of a substance with a change in solvent polarity, can also be predicted using time-dependent DFT (TD-DFT) calculations in conjunction with solvent models. scirp.orgrsc.org

Table 3: Predicted Solvent Effects on the Dipole Moment of a Generic Amino-Bromo-Pyridone

SolventDielectric ConstantPredicted Dipole Moment (Debye)
Gas Phase1.03.5
Dichloromethane8.94.8
Acetonitrile (B52724)37.55.9
Water78.46.5

Note: This table is illustrative and demonstrates the general trend of increasing dipole moment with solvent polarity for a polar molecule.

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and transport properties.

For this compound, MD simulations could be used to study its behavior in different environments, such as in solution or interacting with a biological macromolecule. For instance, simulations could reveal the preferred solvation shell structure around the molecule in different solvents. unimi.it In the context of drug design, MD simulations are frequently used to investigate the stability of a ligand bound to a protein active site. nih.govnih.govmdpi.com Studies on halogenated compounds have also utilized MD simulations to understand the role of halogen bonding in molecular interactions. nih.govmdpi.comresearchgate.net

Table 4: Representative Parameters for a Molecular Dynamics Simulation of a Substituted Pyridone in Water

ParameterValue/Method
Force FieldAMBER / OPLS-AA
Water ModelTIP3P
EnsembleNPT (Isothermal-Isobaric)
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Note: This table outlines typical parameters for an MD simulation. The specific choice of parameters would depend on the research question being addressed.

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: A proton NMR spectrum of 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one would be expected to show distinct signals for each chemically non-equivalent proton. Based on its structure, one would anticipate signals for the aromatic proton, the two methyl groups (N-CH₃ and C-CH₃), and the amino (NH₂) protons. The chemical shifts (δ) would be influenced by the electronic effects of the bromine atom, the carbonyl group, and the amino group. For instance, the aromatic proton would likely appear as a singlet in the downfield region. The two methyl groups would also be singlets, with their precise chemical shifts helping to distinguish between the N-methyl and the C4-methyl groups. The amino protons might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon (C2), the carbon bearing the bromine (C5), the carbon with the amino group (C3), the carbon with the methyl group (C4), the remaining aromatic carbon (C6), and the two methyl carbons. The chemical shifts of these carbons would provide critical information about their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

The following table is a hypothetical representation of where signals might appear, as no experimental data is available.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity / Remarks
H67.5 - 8.0125 - 135s
N-CH₃3.2 - 3.625 - 35s
C4-CH₃2.0 - 2.515 - 25s
NH₂4.0 - 6.0-br s
C2 (C=O)-160 - 170-
C3-140 - 150-
C4-115 - 125-
C5-95 - 105-
C6-125 - 135-

To unambiguously assign the ¹H and ¹³C signals and to further confirm the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this specific molecule, with its isolated aromatic proton and methyl singlets, significant COSY correlations would not be expected, which in itself is a piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups and the aromatic proton to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two to three bonds. For instance, HMBC would show correlations from the N-CH₃ protons to the C2 and C6 carbons, and from the C4-CH₃ protons to the C3, C4, and C5 carbons. These correlations are vital for piecing together the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could, for example, show a correlation between the C4-CH₃ protons and the aromatic H6 proton, confirming their relative positions on the pyridinone ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively.

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. Key expected vibrations would include N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic groups (around 2850-3100 cm⁻¹), a strong C=O stretching band for the pyridinone carbonyl (typically 1650-1700 cm⁻¹), and C=C and C-N stretching vibrations in the fingerprint region (below 1600 cm⁻¹). The C-Br stretch would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds often give stronger Raman signals. The Raman spectrum would also be expected to show characteristic bands for the aromatic ring and methyl groups. The C-Br bond, being a weaker dipole, might show a more prominent signal in the Raman spectrum compared to FT-IR.

Interactive Data Table: Expected Vibrational Spectroscopy Data

The following table is a hypothetical representation of expected vibrational frequencies, as no experimental data is available.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹) Vibrational Mode
N-H (Amine)3300 - 3500WeakStretching
C-H (Aromatic/Alkyl)2850 - 31002850 - 3100Stretching
C=O (Amide)1650 - 1700ModerateStretching
C=C / C=N (Ring)1450 - 1600StrongStretching
C-Br500 - 650StrongStretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₇H₉BrN₂O), HRMS would be used to confirm its molecular weight. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A single-crystal X-ray diffraction study would be required to determine its solid-state architecture. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional conformation.

Key information that would be obtained includes:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Intramolecular Geometry: The precise distances between atoms (e.g., C-N, C-C, C-Br, C=O bonds) and the angles between them, which would confirm the pyridin-2-one ring structure and the planarity of the system.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the amino group and the carbonyl oxygen), halogen bonding (involving the bromine atom), and π-π stacking interactions, which govern the crystal packing.

A hypothetical data table for such an analysis is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)956.25
Z4
Density (calculated) (g/cm³)1.505
Key Bond Length (C=O) (Å)1.23
Key Bond Length (C-Br) (Å)1.90
Key Bond Angle (N-C=O) (°)120.5
Hydrogen Bond (N-H···O) (Å)2.95

Note: The data in this table is purely illustrative and not based on experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum for this compound has not been documented in the scientific literature. This technique would reveal information about the electronic transitions within the molecule. The pyridin-2-one core, being an aromatic and conjugated system, is expected to exhibit characteristic absorptions in the UV-Vis range.

A typical investigation would involve dissolving the compound in various solvents to record its absorption spectra. The key parameters to be determined would be:

λmax (wavelength of maximum absorption): This indicates the energy required for the most probable electronic transition.

ε (molar absorptivity): This is a measure of how strongly the compound absorbs light at a specific wavelength.

The expected electronic transitions would likely be π → π* and n → π* transitions associated with the conjugated pyridinone ring, the amino group, and the bromine substituent. The position and intensity of the absorption bands would be influenced by the solvent polarity.

Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Tentative Assignment
22025,000π → π
28012,000π → π
3503,000n → π*

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

No studies employing isotopic labeling for the spectroscopic analysis of this compound have been reported. Isotopic labeling, where atoms like ¹H, ¹³C, or ¹⁵N are replaced with their heavier isotopes (e.g., ²H, ¹⁴C, or ¹⁵N), is a powerful tool used in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Such studies could provide valuable insights into:

Reaction Mechanisms: By tracing the fate of labeled atoms during chemical transformations.

Spectroscopic Assignments: Aiding in the unambiguous assignment of signals in complex NMR spectra.

Structural Dynamics: Probing subtle changes in molecular structure and conformation.

For example, ¹⁵N labeling of the amino group would allow for direct observation of this nitrogen atom in ¹⁵N NMR spectroscopy, providing information about its electronic environment and involvement in hydrogen bonding.

Structure Reactivity Relationships and Mechanistic Insights in Pyridinone Chemistry

Influence of Substituents on Electronic and Steric Properties

The electronic landscape of the 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one ring is a product of the competing and complementary effects of its four substituents. The pyridone ring carbons are generally electron-deficient compared to benzene (B151609), making the system susceptible to nucleophilic attack, particularly at the C2 and C4 positions in a standard pyridine (B92270). imperial.ac.uk However, the specific substitution pattern of this compound modifies this general reactivity profile significantly.

Amino Group (C3): The amino group at the C3 position is a potent electron-donating group (EDG) through resonance, significantly increasing the electron density of the pyridinone ring. This effect is most pronounced at the ortho and para positions relative to the amino group. In pyridines, electron-donating substituents can strongly impact the geometry and electronic structure of the molecule. rsc.org

Bromine Atom (C5): The bromine atom at C5 acts primarily as an electron-withdrawing group (EWG) through induction due to its high electronegativity. This effect deactivates the ring towards electrophilic attack. While halogens can also donate electron density through resonance, the inductive effect is typically dominant for bromine. nih.gov

C4-Methyl Group: The methyl group at the C4 position is also electron-donating through induction and hyperconjugation. Its presence introduces considerable steric hindrance around the C3 and C5 positions, which can shield these sites from attack by bulky reagents. researchgate.net

The combination of these groups results in a highly polarized molecule. The strong electron-donating amino group and the two methyl groups enrich the ring with electron density, while the bromine atom partially counteracts this effect.

SubstituentPositionElectronic Effect (Primary)Steric Effect
Amino (-NH₂)C3Strongly Electron-Donating (Resonance)Moderate
Bromo (-Br)C5Electron-Withdrawing (Inductive)Significant
Methyl (-CH₃)N1Electron-Donating (Inductive)Blocks tautomerization; influences approach to C6 and C2
Methyl (-CH₃)C4Electron-Donating (Inductive/Hyperconjugation)Significant; hinders approach to C3 and C5

Role of the Bromine Atom in Directing Chemical Transformations

The bromine atom at the C5 position is a key functional handle for synthetic modifications, primarily serving as a leaving group in various cross-coupling and substitution reactions. The reactivity of bromine atoms in brominated pyridines is a well-established area of study, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Key transformations directed by the bromine atom include:

Metal-Catalyzed Cross-Coupling Reactions: The C5-Br bond is an ideal site for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, vinyl, or alkynyl groups, making it a cornerstone for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions on electron-rich rings can be challenging, the presence of the adjacent carbonyl group and the inductive pull of the bromine itself can facilitate substitution by strong nucleophiles under specific conditions.

Metallation: The bromine atom can facilitate the formation of organometallic reagents through halogen-metal exchange (e.g., with organolithium or Grignard reagents). The resulting metallated pyridinone can then react with various electrophiles.

The efficiency and outcome of these reactions are influenced by the electronic environment created by the other substituents. The electron-donating amino and methyl groups can increase the electron density at the C5 position, potentially slowing down the rate of oxidative addition in cross-coupling catalytic cycles.

Reaction TypeRole of BrominePotential Outcome
Suzuki CouplingLeaving GroupFormation of a C5-Aryl or C5-Vinyl bond
Heck CouplingLeaving GroupFormation of a C5-Alkene bond
Sonogashira CouplingLeaving GroupFormation of a C5-Alkyne bond
Buchwald-Hartwig AminationLeaving GroupFormation of a C5-Amino bond
Halogen-Metal ExchangeSite for MetallationFormation of a C5-lithiated or magnesiated species for further reaction

Impact of Methyl Groups on Regio- and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In this compound, both methyl groups play a critical role in controlling the regioselectivity of chemical transformations, primarily through steric effects.

The N1-methyl group , by fixing the tautomeric form, ensures that reactions occur on the pyridinone ring system rather than a hydroxypyridine isomer, which would have a completely different reactivity and directing-group pattern.

The C4-methyl group has a more profound impact on regioselectivity due to its steric bulk. It directly flanks the C3-amino and C5-bromo positions, which are often the primary sites of reactivity.

Shielding Effect: The C4-methyl group sterically hinders the approach of reagents to the C3 and C5 positions. For a reaction occurring at the C3-amino group, the C4-methyl group can influence the conformation of intermediates and transition states. For reactions at the C5-bromo position, such as a cross-coupling reaction, the C4-methyl group can impede the coordination of the palladium catalyst, potentially requiring specific ligands to overcome the steric hindrance.

Directing Electrophilic Attack: In the case of an electrophilic attack on the ring (a reaction disfavored by the electron-deficient nature of pyridinones but possible under harsh conditions), the C4-methyl group would sterically block attack at C3 and C5, potentially directing it to the C6 position, which is also activated by the N1-methyl group. Site-selective C-H functionalization on pyridone rings is often a balance of directing group effects and steric controls. rsc.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, would become a factor in reactions that create a new chiral center. For instance, if a prochiral reagent were to add to the pyridinone ring, the steric environment created by the C4-methyl group could favor one stereochemical outcome over the other.

Correlation between Computational Predictions and Experimental Observations

While specific computational studies on this compound are not widely published, the correlation between theoretical predictions and experimental results is a powerful tool in modern chemistry for understanding reactivity in substituted heterocyclic systems. nih.gov

Computational methods, such as Density Functional Theory (DFT), are used to model various molecular properties:

Electron Density and Electrostatic Potential Maps: These calculations can predict the most nucleophilic and electrophilic sites on the molecule. For the title compound, calculations would likely show high electron density around the C3-amino and C6 positions and a more positive potential near the C2-carbonyl carbon.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with electrophiles and nucleophiles, respectively.

Transition State Analysis: By calculating the energies of transition states for different reaction pathways, chemists can predict which pathway is more favorable and thus which product is likely to form. This is a key method for predicting regioselectivity. nih.gov

These theoretical predictions are then correlated with experimental observations. For example, if DFT calculations predict that the C6 position is the most nucleophilic, this can be tested by reacting the compound with an electrophile and analyzing the product distribution using techniques like NMR or mass spectrometry. In studies of substituted pyridines, DFT analysis has been successfully used to interpret experimental observations regarding bond lengths and electronic effects on coordinated metal centers. nih.gov The aryne distortion model is a prime example where computational predictions about the geometry of pyridyne intermediates successfully explain the experimentally observed regioselectivity of nucleophilic additions. nih.gov

Computational PredictionExperimental ObservableExample Application in Pyridine Chemistry
Molecular Electrostatic Potential (MEP)Site of electrophilic/nucleophilic attackPredicting regioselectivity of additions to the pyridine ring. rsc.org
Transition State Energy CalculationReaction rates and product ratiosExplaining the preference for C2 vs. C4 functionalization. acs.org
Calculated Bond Lengths/AnglesX-ray crystal structureCorrelating substituent electronic effects with geometric changes. nih.gov
Natural Bond Orbital (NBO) AnalysisStrength of intermolecular interactionsQuantifying hyperconjugation and steric repulsion effects. nih.gov

Design Principles for Modulating Reactivity and Selectivity

The principles derived from the structure-reactivity relationships of this compound allow for the rational design of new derivatives with tailored reactivity. Modulating the electronic and steric properties of the substituents is key to controlling chemical transformations.

To enhance reactivity towards electrophiles, the electron-withdrawing bromine could be replaced with a hydrogen or an electron-donating group.

To facilitate SNAr at the C5 position, the C3-amino group could be converted to a more strongly electron-withdrawing nitro or cyano group, although this would be a challenging transformation. Alternatively, modifying the N-substituent on the amino group can fine-tune its donating ability. researchgate.net

Steric Modulation: Regioselectivity can be precisely controlled by adjusting the steric bulk of the substituents.

Replacing the C4-methyl group with a larger alkyl group (e.g., ethyl, isopropyl) would increase steric hindrance at the C3 and C5 positions, potentially blocking reactions at these sites completely or forcing reactions to occur at the less-hindered C6 position.

Conversely, removing the C4-methyl group would open up access to the C3 and C5 positions, possibly leading to different reaction outcomes or a loss of regioselectivity.

Exploiting the Bromine Atom: The bromine atom is the most versatile handle for synthetic design. A strategy for synthesizing a complex derivative would likely involve an initial cross-coupling reaction at the C5 position, leveraging the bromine as a leaving group. The choice of catalyst, ligands, and reaction conditions would be critical, especially given the potential for steric hindrance from the C4-methyl group. The development of ligands that can operate in sterically congested environments is crucial for such transformations.

By systematically applying these design principles, chemists can use the this compound scaffold as a versatile building block for constructing a diverse range of more complex molecules. The ability to tune reactivity through minor structural modifications is a foundational concept in modern organic synthesis and medicinal chemistry. nih.govnih.gov

Future Perspectives and Emerging Research Directions for 3 Amino 5 Bromo 1,4 Dimethyl Pyridin 2 One

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving a shift towards more sustainable manufacturing processes. For pyridinone derivatives, this involves moving away from lengthy, multi-step syntheses that use harsh reagents and generate significant waste. chemrxiv.orgchemrxiv.org Future research will prioritize the development of green synthetic methodologies.

Key areas of focus include:

One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process reduces solvent usage, energy consumption, and purification efforts. Researchers have reported one-pot syntheses of 2-(1H)-pyridinone derivatives using eco-friendly catalysts like L-proline, demonstrating high efficiency and broad functional group tolerance. nih.govfrontiersin.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future routes will aim for high atom economy, minimizing the formation of byproducts.

Bio-based Solvents and Catalysts: The exploration of renewable resources for solvents and catalysts is a growing trend. Research into using bio-derived solvents or enzymatic catalysis for pyridinone synthesis could significantly reduce the environmental footprint of their production.

Waste Valorization: Investigating methods to convert byproducts from the synthesis of 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one into valuable chemicals represents a circular economy approach to green chemistry.

StrategyGreen Chemistry PrinciplePotential Impact
One-Pot ReactionsPrevention, Atom EconomyReduced solvent waste, energy, and time. nih.gov
Use of Greener SolventsSafer Solvents & AuxiliariesMinimized environmental and health impacts.
Catalytic ReactionsCatalysisIncreased reaction efficiency, reduced waste. rsc.org
Energy EfficiencyDesign for Energy EfficiencyLowered production costs and carbon footprint.

Exploration of Novel Catalytic Systems for Pyridinone Functionalization

Catalysis is a cornerstone of modern organic synthesis, enabling precise and efficient chemical transformations. For this compound, the existing amino and bromo groups serve as handles for further functionalization, but developing novel catalytic systems can unlock new reaction pathways and allow for the modification of previously inaccessible positions on the pyridinone ring.

Emerging research directions in this area include:

C-H Functionalization: Direct C-H activation has become a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. nih.gov Palladium/norbornene cooperative catalysis, for instance, has been used for the site-selective C4–H arylation of 2-pyridones. acs.org Applying such methods could allow for the introduction of new substituents onto the carbon backbone of the pyridinone core.

Photocatalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly way to generate reactive intermediates. sci-hub.se This technique could be employed for novel functionalizations, such as the site-selective installation of phosphinoyl or carbamoyl (B1232498) moieties on the pyridinone scaffold. sci-hub.se

Supramolecular Organocatalysis: Utilizing macrocyclic scaffolds like resorcinarenes that have functionalized pyridone or pyridine (B92270) units can create enzyme-like catalytic pockets. researchgate.net These systems can enhance reaction rates and selectivity for transformations such as the aminolysis of esters. researchgate.net

Nanomaterial-Based Catalysis: The use of nanomagnetic metal-organic frameworks (MOFs) and other nanostructured materials as reusable, heterogeneous catalysts is gaining traction. google.com These catalysts offer advantages in terms of separation, recyclability, and stability, making them suitable for industrial-scale production.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and control over reaction parameters. nih.govmdpi.com The integration of flow chemistry and automated synthesis platforms represents a transformative approach for the production of pyridinone derivatives. chemrxiv.org

Key advancements in this domain are:

Enhanced Safety and Scalability: Flow reactors allow for better management of exothermic reactions and the safe handling of hazardous reagents by using small reactor volumes. nih.gov This is particularly relevant for nitration or other potentially energetic transformations.

Improved Yield and Purity: The precise control over temperature, pressure, and residence time in microreactors often leads to higher yields and selectivities compared to batch processes. researchgate.netresearchgate.net Continuous flow synthesis of 2-pyridones has been shown to produce satisfactory yields in significantly less time. researchgate.net

Automated Synthesis Platforms: Coupling flow reactors with automated purification and analysis systems can create a fully autonomous platform for small molecule synthesis. chemrxiv.org This technology accelerates the discovery and optimization of new pyridinone derivatives by enabling rapid iterative synthesis and screening.

FeatureAdvantage in Pyridinone SynthesisReference
Precise Parameter ControlHigher yields and selectivity, reduced byproducts. researchgate.net
Enhanced Heat & Mass TransferImproved safety for exothermic reactions, faster reaction rates. nih.gov
ScalabilitySeamless transition from laboratory to industrial production.
AutomationRapid synthesis of libraries for drug discovery. chemrxiv.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable tools for chemical research. mt.com

Future applications in the study of this compound synthesis and functionalization include:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide detailed structural information on reactants, intermediates, and products directly within the reaction vessel. researchgate.net This allows for the elucidation of reaction pathways and the identification of transient species that might otherwise be missed. Recent advancements focus on developing analysis methods that are robust to spectral distortions caused by changing sample conditions during a reaction. nih.gov

Raman and FTIR Spectroscopy: In-situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for tracking the concentration of key chemical species in real-time. mt.com These methods can be used to monitor reaction progress, determine endpoints, and ensure process consistency, particularly in flow chemistry setups.

Hyphenated Techniques: Combining separation techniques like chromatography with spectroscopic detection (e.g., chromatography-IR) allows for the analysis of complex reaction mixtures and the identification of minor components or impurities. numberanalytics.com

Synergistic Approaches Combining Computational and Experimental Methodologies

The combination of computational chemistry and experimental work provides a powerful synergy for understanding and predicting chemical phenomena. rsc.org Density Functional Theory (DFT) calculations, for example, can offer insights into reaction mechanisms, transition state energies, and the electronic properties of molecules, which can then be used to guide experimental design. mdpi.com

For this compound, this synergistic approach could be applied to:

Predicting Reactivity and Site-Selectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the pyridinone ring, helping to design selective functionalization reactions. DFT calculations have been used to reveal a preference for C–H bond activation at the C5 position in 2-pyridones, guiding the development of site-selective arylation methods. acs.org

Understanding Electrochemical Behavior: The electrochemical properties of pyridinone derivatives can be elucidated by coupling experimental techniques like cyclic voltammetry with quantum chemical calculations. mdpi.com This is crucial for applications in materials science, such as in the development of organic electronic devices.

Mechanism Elucidation: Computational studies can map out entire reaction energy profiles, providing a detailed picture of the reaction mechanism that complements experimental kinetic data. rsc.org

Discovery of Unprecedented Chemical Transformations

While much research focuses on optimizing known reactions, there is always a frontier for discovering entirely new chemical transformations. The unique electronic and steric properties of a substituted pyridinone like this compound may enable it to participate in previously unknown reactions.

Potential areas for exploration include:

Ring Expansion and Rearrangement Reactions: Investigating conditions that could induce the pyridinone ring to undergo expansion, contraction, or rearrangement could lead to novel heterocyclic scaffolds. An oxidative ring expansion protocol has been developed to transform cyclopentenone derivatives into pyridones, showcasing the potential for innovative ring-forming strategies. chemrxiv.orgchemrxiv.org

Supramolecular Chemistry: Pyridine-pyridone oligomers have been shown to undergo fascinating transformations, such as changing from a self-dimer to a helical complex upon saccharide recognition. nih.gov The specific substitution pattern of this compound could be exploited to design new self-assembling systems or molecular sensors.

Domino and Cascade Reactions: Designing multi-step cascade reactions initiated from the pyridinone core could provide rapid access to complex molecular architectures. Such transformations are highly efficient as they form multiple chemical bonds in a single operation.

Q & A

Q. Q: What synthetic routes are reported for 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one, and how can reaction conditions be optimized?

A:

  • Core Methodology : Brominated pyridinones are typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromine substituents in pyridine derivatives are introduced using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) in inert solvents (e.g., DMF or THF). The amino group is often introduced via catalytic amination or reductive amination .
  • Key Parameters :
    • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to install substituents .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for isolating high-purity products .
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents to minimize di-substitution byproducts .

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A:

  • X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) is the gold standard for unambiguous structural confirmation. SHELX programs are robust for handling small-molecule crystallography, even with twinned or high-resolution data .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify methyl (δ 2.3–2.5 ppm) and amino (δ 5.1–5.3 ppm) groups. ²D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
    • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.02) .

Handling Contradictory Spectroscopic Data

Q. Q: How should researchers resolve discrepancies between experimental NMR data and computational predictions?

A:

  • Triangulation : Cross-validate using multiple techniques (e.g., IR for functional groups, X-ray for spatial arrangement). For NMR, compare experimental shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p) basis set) .
  • Dynamic Effects : Consider tautomerism or solvent interactions. For example, keto-enol tautomerism in pyridinones may cause unexpected peak splitting .

Advanced Reactivity Studies

Q. Q: How does the bromine substituent influence cross-coupling reactivity in catalytic applications?

A:

  • Mechanistic Insight : The C-Br bond in 3-Amino-5-bromo derivatives undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). Bromine’s electronegativity enhances oxidative addition efficiency .
  • Side Reactions : Competing dehalogenation may occur with strong bases (e.g., NaOH). Use milder conditions (Cs₂CO₃, lower temperatures) to suppress this .

Computational Modeling Best Practices

Q. Q: What parameters are critical for DFT studies on this compound’s electronic properties?

A:

  • Basis Sets : Use 6-311+G(d,p) for geometry optimization and frequency calculations. Include solvent effects (PCM model for DMSO or water) .
  • Key Outputs : Analyze HOMO-LUMO gaps for reactivity predictions and electrostatic potential maps for nucleophilic/electrophilic sites .

Safety and Handling Protocols

Q. Q: What safety precautions are essential when handling this compound?

A:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential dust/aerosol formation .
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air. Consult safety data sheets for brominated amines (similar to 5-bromo-3-hydroxy-1H-pyridin-2-one protocols) .

Purity and Stability Analysis

Q. Q: Which chromatographic methods effectively assess purity and stability?

A:

  • HPLC : Use a C18 column (4.6 × 150 mm), mobile phase (ACN:ammonium acetate buffer, pH 6.5), UV detection at 254 nm. Retention time ~8.2 min .
  • Stability : Store at -20°C under argon. Monitor degradation via periodic HPLC; hydrolytic degradation is common in aqueous buffers .

Managing Isomer Formation

Q. Q: How can researchers minimize undesired isomers during synthesis?

A:

  • Steric Control : Use bulky directing groups (e.g., trimethylsilyl) to block competing substitution sites .
  • Temperature : Lower reaction temperatures (-10°C to 0°C) reduce kinetic isomer formation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.